![molecular formula C27H34N2O3S B12503736 N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]glycinamide](/img/structure/B12503736.png)
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(tricyclo[3311~3,7~]dec-1-yl)phenyl]glycinamide is a complex organic compound with a unique structure that includes a tricyclo[3311~3,7~]decane moiety, a glycinamide backbone, and various substituents such as methylsulfonyl and dimethylphenyl groups
Métodos De Preparación
The synthesis of N2-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(tricyclo[3311~3,7~]dec-1-yl)phenyl]glycinamide involves multiple steps, each requiring specific reaction conditions and reagents The synthetic route typically starts with the preparation of the tricyclo[331
Tricyclo[3.3.1.1~3,7~]decane Core Synthesis: This step involves the cyclization of appropriate precursors under controlled conditions to form the tricyclo[3.3.1.1~3,7~]decane structure.
Glycinamide Backbone Introduction: The glycinamide backbone is introduced through a series of reactions, including amidation and protection/deprotection steps.
Substituent Attachment: The final step involves the attachment of the 2,4-dimethylphenyl and methylsulfonyl groups to the glycinamide backbone, typically through nucleophilic substitution or coupling reactions.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the tricyclo[3.3.1.1~3,7~]decane core.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]glycinamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique structure and reactivity make it a candidate for use in materials science and other industrial applications.
Mecanismo De Acción
The mechanism of action of N2-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]glycinamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or other cellular processes.
Comparación Con Compuestos Similares
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]glycinamide can be compared with other compounds that have similar structural features or functional groups. Some similar compounds include:
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide: Lacks the tricyclo[3.3.1.1~3,7~]decane moiety.
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-phenylglycinamide: Lacks the tricyclo[3.3.1.1~3,7~]decane moiety and has a simpler phenyl group.
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(cyclohexyl)phenyl]glycinamide: Contains a cyclohexyl group instead of the tricyclo[3.3.1.1~3,7~]decane moiety.
The uniqueness of N2-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]glycinamide lies in its combination of the tricyclo[3.3.1.1~3,7~]decane core with the glycinamide backbone and the specific substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C27H34N2O3S |
|---|---|
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
N-[4-(1-adamantyl)phenyl]-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C27H34N2O3S/c1-18-4-9-25(19(2)10-18)29(33(3,31)32)17-26(30)28-24-7-5-23(6-8-24)27-14-20-11-21(15-27)13-22(12-20)16-27/h4-10,20-22H,11-17H2,1-3H3,(H,28,30) |
Clave InChI |
BDOLMRSPMMSGQN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)S(=O)(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12503658.png)

![3-(4-{[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}phenyl)prop-2-enoic acid](/img/structure/B12503671.png)
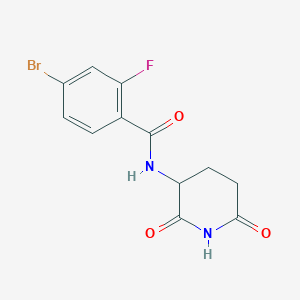
![Ethyl 5-({[5-(2,3-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12503684.png)
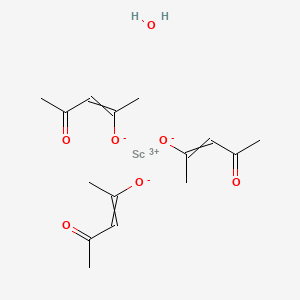
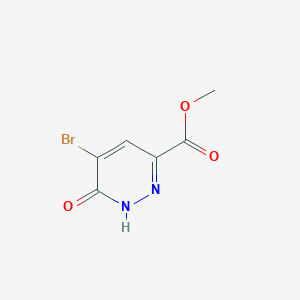
![Methyl 3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12503697.png)
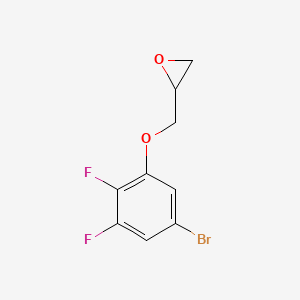
![8-(4-chlorophenoxy)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12503710.png)
![N-[4-(benzylamino)phenyl]acetamide](/img/structure/B12503715.png)
![diethyl 5,5'-(butane-1,4-diylbis{[4-(ethoxycarbonyl)-1H-1,2,3-triazole-1,5-diyl]sulfanediyl})bis(1,2,3-thiadiazole-4-carboxylate)](/img/structure/B12503723.png)
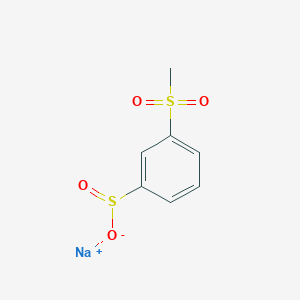
![4-fluoro-N-(4-methoxyphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B12503729.png)
